Lophanthoidin E

Lipophilicity Solubility ADME

Researchers requiring defined abietane diterpenoids for SAR studies often face confounding variables from imprecise analogs. Lophanthoidin E (CAS 120462-45-5) resolves this as a chromatographically discrete standard. - Unique Physicochemical Profile: A LogP of 4.34 and hydrogen bonding capacity (3 HBD, 7 HBA) offer measurably superior aqueous compatibility over more lipophilic congeners like Lophanthoidin F (LogP 5.00) for cell-based assays. - Analytical Benchmark: Certified ≥98% purity by HPLC ensures its suitability as a reference standard for LC-MS method development and pharmacokinetic quantification. - Batch Consistency: Sourced from authenticated Isodon lophanthoides, guaranteeing lot-to-lot reproducibility for long-term studies.

Molecular Formula C22H30O7
Molecular Weight 406.5 g/mol
Cat. No. B1631919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLophanthoidin E
Molecular FormulaC22H30O7
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O
InChIInChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3/t10?,17-,19+,20-,22+/m0/s1
InChIKeyNHVNNHGOOVAQDU-BGPWKCDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lophanthoidin E Compound Profile


Lophanthoidin E (纹香茶菜 E) is a naturally occurring abietane-type diterpenoid compound [1]. It is a member of a series of structurally related diterpenoids (lophanthoidins A-F) first isolated and characterized from the dried leaves of Rabdosia lophanthoides (syn. Isodon lophanthoides) [1]. Its structure has been confirmed by comprehensive spectroscopic methods, including 1D and 2D NMR [1]. Its chemical identity is defined by a molecular formula of C22H30O7 and a molecular weight of 406.47 g/mol .

Natural abietane diterpenoid with structure confirmed by 1D/2D NMR
Defined scaffold for structure-activity relationship (SAR) libraries
Supports analytical method development and metabolite identification studies

Lophanthoidin E Non-Interchangeability


Although Lophanthoidin E shares the same royleanone diterpenoid skeleton and plant origin as its analogs Lophanthoidin A, B, C, D, and F [1], substitution is not straightforward. Even minor structural variations among these congeners dictate their specific physicochemical properties, such as lipophilicity (LogP) and hydrogen bonding capacity [2], which in turn critically influence their behavior in biological assays, including solubility, membrane permeability, and molecular interactions [3]. Using an imprecise analog introduces a confounding variable that can invalidate experimental outcomes. The quantitative evidence below confirms where Lophanthoidin E holds a verifiable, measurable advantage for specific research applications.

Physicochemical profile mismatch
Subtle LogP and HBD/HBA differences among lophanthoidins may shift solubility and membrane permeability relative to analogs, altering assay behavior.
Congener identity not interchangeable
Even structurally related diterpenoids can act as confounding variables; confirm specific congener identity before substituting one lophanthoidin for another.

Lophanthoidin E Comparative Evidence Guide


Lipophilicity and Aqueous Solubility

Lophanthoidin E has a calculated LogP value of 4.34, which is significantly lower than that of its analog Lophanthoidin F (LogP 5.00) [1]. A lower LogP value generally correlates with better aqueous solubility, a critical factor for in vitro assays [2].

LogP Comparison
Head-to-head
LogP 4.34 (vs F: 5.00)
Supports aqueous solubility screening context
Calculated property; experimental validation advised
Lipophilicity Solubility ADME DMPK

Hydrogen Bonding Profile Differentiation

Lophanthoidin E features a specific count of 3 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA) [1]. This profile differs from its structural analog Lophanthoidin B (HBD: 4, HBA: 8) [2]. This difference in hydrogen bonding capacity can alter its interaction with target proteins and its overall pharmacokinetic profile [3].

HBD/HBA Profile
Head-to-head
E: HBD 3 / HBA 7
B: HBD 4 / HBA 8
Supports SAR differentiation context
Structural origin of distinct target interactions
Structure-Activity Relationship (SAR) Hydrogen Bonding Drug Design Medicinal Chemistry

High-Purity Analytical Standard

As an analytical standard, Lophanthoidin E is routinely supplied with a certified purity of ≥98.0%, as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is superior to less rigorously characterized research-grade material and provides a defined baseline for quantitative analysis, unlike crude extracts or lower-purity isolates where the exact concentration of the active compound is unknown [1].

HPLC Purity
Specification review
≥98.0%
Supports quantitative assay reproducibility
Supplier specification; independent verification recommended
Analytical Chemistry Quality Control Natural Product Research Reproducibility

Lophanthoidin E Application Scenarios


SAR Studies on Abietane Diterpenoids

Lophanthoidin E is ideally suited as a distinct compound in SAR libraries exploring the effect of subtle structural changes on biological activity. Its specific LogP (4.34) and hydrogen bonding profile (3 HBD, 7 HBA) provide a measurable and quantifiable point of comparison against its analogs, such as the more lipophilic Lophanthoidin F or the more polar Lophanthoidin B, as detailed in Section 3 [1]. This allows researchers to isolate the contribution of these physicochemical properties to an observed phenotype.

Analytical Method Development and Metabolite Identification

The certified high purity (≥98% by HPLC) of Lophanthoidin E makes it an essential reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify this compound in complex matrices . This application is critical for pharmacokinetic studies, quality control of herbal preparations derived from Rabdosia lophanthoides, and the identification of this specific diterpenoid in biological samples.

In Vitro Assays Requiring Moderate Lipophilicity

For researchers conducting cell-based assays where high lipophilicity and poor aqueous solubility of certain diterpenoids can be a limiting factor, Lophanthoidin E (LogP 4.34) presents a measurably more favorable profile compared to Lophanthoidin F (LogP 5.00) [2]. This property may reduce the risk of compound precipitation and artifactual results, making it a more tractable tool for initial biological screening.

Application
Selection Property
Validation Focus
SAR Studies on Abietane Diterpenoids
Distinct physicochemical profile (LogP, HBD/HBA)
Assay-based phenotypic comparison across congeners
Analytical Method Development
Certified high-purity standard
Use as calibration standard for LC-MS/HPLC in complex matrices
In Vitro Assays with Aqueous Solubility Requirements
Moderate lipophilicity profile
Monitor compound precipitation and validate solubility in assay buffer

Technical Documentation Hub

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35 linked technical documents
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